This compound falls under the category of aromatic amines due to the presence of the aniline structure. It is also classified as a fluorinated compound because of the trifluoromethyl substituent, which can significantly influence its chemical properties and reactivity.
The synthesis of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with morpholine. The following details outline a common synthetic route:
The yield and purity of the synthesized compound can vary based on specific conditions such as temperature, time, and reagent ratios. For instance, yields have been reported around 64% under optimized conditions .
The molecular structure of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline can be represented by its canonical SMILES notation: C1COCCN1CC2=C(C=C(C=C2)N)C(F)(F)F
. The structure features:
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline can participate in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for further functionalization and derivatization .
The mechanism of action for 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline involves its interaction with biological targets:
This makes it a candidate for drug development, particularly in targeting specific pathways in disease processes .
These properties are crucial for determining the compound's suitability for various applications in research and industry.
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline has several important applications:
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2